![molecular formula C18H18ClNO3S B11166972 Ethyl 4-(3-((4-chlorophenyl)thio)propanamido)benzoate](/img/structure/B11166972.png)
Ethyl 4-(3-((4-chlorophenyl)thio)propanamido)benzoate
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Overview
Description
Ethyl 4-{3-[(4-chlorophenyl)sulfanyl]propanamido}benzoate: is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-{3-[(4-chlorophenyl)sulfanyl]propanamido}benzoate typically involves a multi-step process. One common method starts with the preparation of 4-chlorothiophenol, which is then reacted with 3-bromopropanoic acid to form 3-[(4-chlorophenyl)sulfanyl]propanoic acid. This intermediate is then coupled with ethyl 4-aminobenzoate under appropriate conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon with hydrogen.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro compounds, halogenated compounds.
Scientific Research Applications
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis .
Biology and Medicine: In medicinal chemistry, derivatives of this compound may exhibit biological activities such as antimicrobial or anti-inflammatory properties. Research is ongoing to explore its potential as a drug candidate .
Industry: In the material science industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity .
Mechanism of Action
The mechanism of action of ethyl 4-{3-[(4-chlorophenyl)sulfanyl]propanamido}benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, while the aromatic ring can engage in π-π interactions with other molecules .
Comparison with Similar Compounds
- Ethyl 4-{3-[(4-chlorophenyl)sulfanyl]propanoyl}-1-piperazine carboxylate
- Ethyl 2-{3-[(4-chlorophenyl)sulfanyl]propanamido}benzoate
Uniqueness: Ethyl 4-{3-[(4-chlorophenyl)sulfanyl]propanamido}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 4-(3-((4-chlorophenyl)thio)propanamido)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing knowledge on its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound can be described by its chemical structure, which features an ethyl ester linked to a benzoate moiety, with a chlorophenyl thio group and a propanamido substituent. The presence of these functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds containing thio and amido functionalities. For instance, derivatives of thiazole and triazole have shown significant antibacterial and antifungal activities, suggesting that this compound may exhibit comparable effects.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Bacteria/Fungi | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli, S. aureus | < 100 µg/mL |
Compound B | Candida albicans | 50 µg/mL |
This compound | TBD | TBD |
Anticancer Potential
The anticancer properties of compounds with similar structural motifs have been documented extensively. For example, compounds featuring the thiazole ring have been found to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity Evaluation
In a study assessing the cytotoxic effects of related compounds, it was found that several derivatives inhibited the growth of human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
The proposed mechanism of action for this compound includes:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : The thio group may interact with membrane lipids, leading to increased permeability and cell death.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.
Properties
Molecular Formula |
C18H18ClNO3S |
---|---|
Molecular Weight |
363.9 g/mol |
IUPAC Name |
ethyl 4-[3-(4-chlorophenyl)sulfanylpropanoylamino]benzoate |
InChI |
InChI=1S/C18H18ClNO3S/c1-2-23-18(22)13-3-7-15(8-4-13)20-17(21)11-12-24-16-9-5-14(19)6-10-16/h3-10H,2,11-12H2,1H3,(H,20,21) |
InChI Key |
GNSMALDIYYIWKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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